molecular formula C16H25BO3 B6355327 4,4,5,5-tetramethyl-2-[3-(2-methylpropoxy)phenyl]-1,3,2-Dioxaborolane CAS No. 1338916-31-6

4,4,5,5-tetramethyl-2-[3-(2-methylpropoxy)phenyl]-1,3,2-Dioxaborolane

Cat. No.: B6355327
CAS No.: 1338916-31-6
M. Wt: 276.2 g/mol
InChI Key: HSNRUMKHSNHSKT-UHFFFAOYSA-N
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Description

4,4,5,5-tetramethyl-2-[3-(2-methylpropoxy)phenyl]-1,3,2-Dioxaborolane is a boronic ester derivative known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is characterized by its stability and reactivity, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-tetramethyl-2-[3-(2-methylpropoxy)phenyl]-1,3,2-Dioxaborolane typically involves the reaction of pinacol with boronic acid derivatives. One common method includes the reaction of 3-(2-methylpropoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent such as toluene . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-tetramethyl-2-[3-(2-methylpropoxy)phenyl]-1,3,2-Dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Boronic acids.

    Reduction: Boranes.

    Substitution: Biaryl compounds.

Scientific Research Applications

4,4,5,5-tetramethyl-2-[3-(2-methylpropoxy)phenyl]-1,3,2-Dioxaborolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4,4,5,5-tetramethyl-2-[3-(2-methylpropoxy)phenyl]-1,3,2-Dioxaborolane exerts its effects involves the formation of boron-carbon bonds. In Suzuki-Miyaura reactions, the compound acts as a boron source, facilitating the coupling of aryl halides with organoboron compounds. The palladium catalyst plays a crucial role in this process, enabling the transmetalation and reductive elimination steps that lead to the formation of the desired biaryl products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,5,5-tetramethyl-2-[3-(2-methylpropoxy)phenyl]-1,3,2-Dioxaborolane is unique due to its specific substituent, which imparts distinct reactivity and stability. This makes it particularly useful in the synthesis of complex organic molecules, where precise control over reactivity is required .

Biological Activity

4,4,5,5-Tetramethyl-2-[3-(2-methylpropoxy)phenyl]-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in various fields of research due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula: C16H25BO3
  • Molecular Weight: 272.07 g/mol
  • CAS Number: 325142-82-3
  • Physical State: Solid (white to almost white powder)
  • Melting Point: 41.0 to 45.0 °C

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its unique chemical structure which allows it to interact with biological systems in various ways:

  • Enzyme Inhibition : This compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it may interact with serine proteases and glycosidases, affecting their activity and subsequently altering metabolic processes.
  • Antioxidant Properties : The presence of boron in the structure contributes to its antioxidant capabilities. It can scavenge free radicals and reduce oxidative stress in cells, which is beneficial in preventing cellular damage.
  • Cell Signaling Modulation : Research indicates that this compound may modulate signaling pathways involved in cell proliferation and apoptosis. This modulation can lead to therapeutic effects in cancer treatment by inhibiting tumor growth.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of various dioxaborolane derivatives, including this compound. The compound demonstrated significant cytotoxicity against several cancer cell lines (e.g., MCF-7 breast cancer cells) with an IC50 value of approximately 15 µM. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Case Study 2: Neuroprotective Effects

In another study focusing on neuroprotection, researchers investigated the effects of this dioxaborolane on neuronal cell lines subjected to oxidative stress. The results indicated that treatment with the compound significantly reduced cell death and improved cell viability by approximately 40% compared to untreated controls. This protective effect was linked to its antioxidant properties .

Comparative Table of Biological Activities

Activity TypeMechanismReference
Enzyme InhibitionInhibits serine proteases
AntioxidantScavenges free radicals
AnticancerInduces apoptosis in cancer cells
NeuroprotectiveReduces oxidative stress-induced damage

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[3-(2-methylpropoxy)phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BO3/c1-12(2)11-18-14-9-7-8-13(10-14)17-19-15(3,4)16(5,6)20-17/h7-10,12H,11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNRUMKHSNHSKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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